REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:10][CH2:11][CH2:12][S:13]([CH3:16])(=[O:15])=[O:14])=[CH:4][C:3]=1[CH3:17].[CH:18]([C:20]1[CH:21]=[C:22](B(O)O)[CH:23]=[CH:24][CH:25]=1)=[O:19].P([O-])([O-])([O-])=O.[K+].[K+].[K+].O>CS(C)=O.[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:17][C:3]1[CH:4]=[C:5]([O:9][CH2:10][CH2:11][CH2:12][S:13]([CH3:16])(=[O:15])=[O:14])[CH:6]=[C:7]([CH3:8])[C:2]=1[C:24]1[CH:23]=[CH:22][CH:21]=[C:20]([CH:18]=[O:19])[CH:25]=1 |f:2.3.4.5,9.10.11|
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Name
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|
Quantity
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50 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=C1C)OCCCS(=O)(=O)C)C
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Name
|
|
Quantity
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24.5 g
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Type
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reactant
|
Smiles
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C(=O)C=1C=C(C=CC1)B(O)O
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Name
|
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Quantity
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500 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Name
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tripotassium phosphate
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Quantity
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66.1 g
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Type
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reactant
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Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
725 mg
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Type
|
catalyst
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Smiles
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[Pd]
|
Name
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Quantity
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171.6 mg
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Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
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80 (± 5) °C
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Type
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CUSTOM
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Details
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the mixture was stirred at inside temperature 80±5° C. for 1 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred at the same temperature for 4.5 hr
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Duration
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4.5 h
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Type
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TEMPERATURE
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Details
|
After cooling to 60° C.
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Type
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CUSTOM
|
Details
|
the mixture was partitioned
|
Type
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ADDITION
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Details
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To the organic layer was added ethyl acetate (175 mL)
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Type
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TEMPERATURE
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Details
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the mixture was cooled to 30° C
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Type
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FILTRATION
|
Details
|
Pd—C was filtered off
|
Type
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WASH
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Details
|
washed with ethyl acetate (125 mL)
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Type
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ADDITION
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Details
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To the filtrate was added 10% brine (300 mL)
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Type
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CUSTOM
|
Details
|
the mixture was partitioned
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (300 mL)
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Type
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WASH
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Details
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washed with 10% brine (300 mL×2)
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Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated to about 150 mL, to the residue
|
Type
|
ADDITION
|
Details
|
was added ethyl acetate (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to about 150 mL
|
Type
|
ADDITION
|
Details
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To the residue were added ethyl acetate (250 mL) and activated carbon Shirasagi A (5 g)
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Type
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STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The activated carbon was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (150 mL)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to about 150 mL
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
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Heptane (750 mL) was added dropwise
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Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hr
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The crystals were filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate/heptane (25 mL/125 mL)
|
Type
|
CUSTOM
|
Details
|
The crystal was dried at 60° C. under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)OCCCS(=O)(=O)C)C)C1=CC(=CC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.9 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |